
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-4-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-4-methoxybenzenesulfonamide is a compound of significant interest in scientific research due to its complex structure and potential applications across various fields. The compound features a unique combination of dimethylamino, methylpyrimidinyl, and methoxybenzenesulfonamide groups, providing it with distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-4-methoxybenzenesulfonamide typically involves multiple steps:
Formation of the Pyrimidine Ring: : The 6-methylpyrimidin-4-yl component is often synthesized through a cyclization reaction involving methylamine and a suitable pyrimidine precursor.
Dimethylamino Group Introduction: : The dimethylamino group is introduced via nucleophilic substitution, commonly using dimethylamine and a suitable leaving group.
Methoxybenzenesulfonamide Formation: : This involves the sulfonylation of a methoxybenzene derivative, typically using sulfonyl chlorides.
Industrial Production Methods: For large-scale production, optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial. Continuous flow reactors and process intensification methods are employed to enhance yield and purity.
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, leading to the formation of sulfone derivatives.
Reduction: : Reduction of the sulfonamide group may yield amine derivatives.
Substitution: : The dimethylamino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: : Lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products Formed
Sulfur-based Derivatives: : Through oxidation or substitution.
Amino Derivatives: : Via reduction or nucleophilic substitution.
科学的研究の応用
The compound is extensively studied for its applications in various fields:
Chemistry
Catalysis: : Acts as a catalyst or ligand in various organic reactions.
Polymer Synthesis: : Used in the synthesis of specialty polymers with unique properties.
Biology
Enzyme Inhibition: : Potential inhibitor of specific enzymes, aiding in biological studies.
Fluorescent Probes: : Used in fluorescence microscopy and imaging techniques.
Medicine
Drug Development: : Potential candidate for drug discovery, targeting specific molecular pathways.
Diagnostics: : Utilized in the development of diagnostic agents for imaging.
Industry
Materials Science: : Employed in the development of advanced materials and coatings.
Agriculture: : Explored for use in agrochemicals and plant growth regulators.
作用機序
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-4-methoxybenzenesulfonamide exerts its effects through interactions with molecular targets such as enzymes and receptors. The dimethylamino and methoxy groups facilitate binding to active sites, while the sulfonamide group can form strong hydrogen bonds, influencing the compound's reactivity and specificity.
Molecular Targets and Pathways Involved
Enzymes: : Inhibition of specific enzymes involved in metabolic pathways.
Receptors: : Binding to cellular receptors, modulating signal transduction pathways.
類似化合物との比較
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-4-methoxybenzenesulfonamide shares similarities with compounds featuring pyrimidine, sulfonamide, and methoxy groups but stands out due to its unique combination of functional groups.
Similar Compounds
4-Methoxybenzenesulfonamide: : Shares the sulfonamide and methoxy group.
6-Methylpyrimidin-4-yl Compounds: : Structurally similar pyrimidine core.
Dimethylamino Derivatives: : Common dimethylamino functional group.
Its unique structure imparts specific properties and reactivities, making it a valuable compound in scientific research and industrial applications.
特性
IUPAC Name |
N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-11-9-12(18-15(17-11)19(2)3)10-16-23(20,21)14-7-5-13(22-4)6-8-14/h5-9,16H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMKFQPZFJLTKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)CNS(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
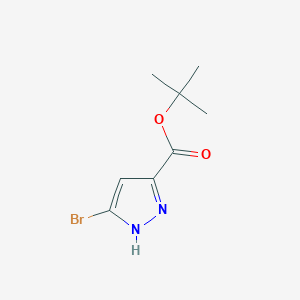
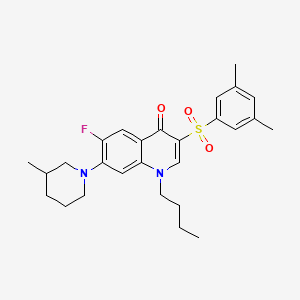
![2-(4-Chloro-3-nitrobenzoyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2696368.png)
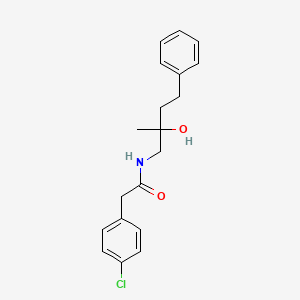
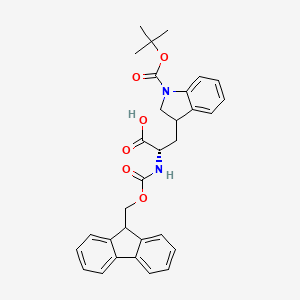

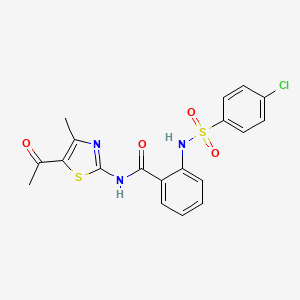
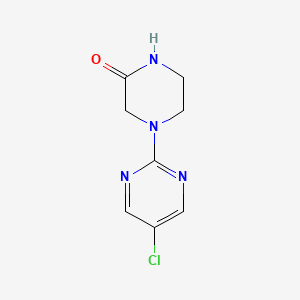
![7-(Tert-Butoxycarbonyl)-8-Methyl-5,6,7,8-Tetrahydroimidazo[1,2-A]Pyrazine-3-Carboxylic Acid](/img/structure/B2696379.png)
![6-bromo-7'-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B2696380.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2696381.png)

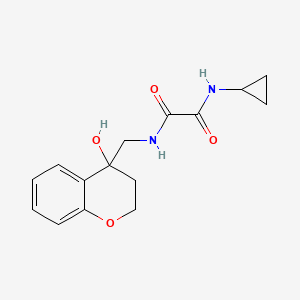
![2-(2-Oxaspiro[3.3]heptan-6-yl)ethanol](/img/structure/B2696385.png)
